Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-
Description
Phenanthro[9,10-d]oxazole derivatives are polycyclic aromatic compounds featuring an oxazole ring fused to a phenanthrene backbone. The target compound, 2-(4-chlorophenyl)-phenanthro[9,10-d]oxazole, incorporates a 4-chlorophenyl substituent at the 2-position of the oxazole ring. This substitution introduces unique electronic and steric effects, influencing reactivity, photophysical properties, and biological activity. The chloro group enhances hydrophobicity and electron-withdrawing characteristics, making it distinct from analogs with alkyl, alkoxy, or other aryl substituents .
Properties
CAS No. |
10206-04-9 |
|---|---|
Molecular Formula |
C21H12ClNO |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)phenanthro[9,10-d][1,3]oxazole |
InChI |
InChI=1S/C21H12ClNO/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H |
InChI Key |
YTFBHFWEMNQADB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via a homolytic pathway, where the methyl or α-substituted methyl group of the aromatic reactant abstracts a hydrogen atom from the methoxyimino group of compound 3 . This initiates a radical chain process, leading to the formation of the oxazole ring. For 2-(4-chlorophenyl)-phenanthro[9,10-d]oxazole, the use of 4-chlorotoluene or α-bromo-4-chlorotoluene as the methyl-substituted aromatic is critical.
Key steps include:
- Radical Initiation : Homolytic cleavage of the C–H bond in the methyl group of the aromatic reactant.
- Cyclization : Coupling of the generated aryl radical with the methoxyimino group of 3 , followed by intramolecular cyclization.
- Elimination : Expulsion of methanol or hydrogen halide to yield the final oxazole product.
Experimental Conditions and Yields
Reactions are typically conducted under reflux in the aromatic solvent itself, which also serves as the reactant. For example, heating compound 3 with α-bromo-4-chlorotoluene at 180°C for 2 hours affords 2-(4-chlorophenyl)-phenanthro[9,10-d]oxazole in yields ranging from 15% to 48%, depending on the substitution pattern. Prolonged reaction times or elevated temperatures often improve yields but risk decomposition.
Photolytic Methods
An alternative synthetic route, first reported by Pfund and Hardham, involves the photolysis of phenanthrene-9,10-quinone monoxime in the presence of substituted toluenes. While this method is less commonly employed for the 4-chlorophenyl derivative, it offers a complementary approach under milder conditions.
Photochemical Pathway
Ultraviolet irradiation of phenanthrenequinone monoxime generates a biradical intermediate, which abstracts a hydrogen atom from the methyl group of 4-chlorotoluene. Subsequent cyclization and elimination steps parallel the thermal method, yielding the target oxazole.
Optimization Considerations
- Light Source : Medium-pressure mercury lamps (λ = 254–365 nm) are optimal.
- Solvent : Benzene or dichloromethane enhances reaction efficiency.
- Yield : Reported yields for analogous compounds range from 20% to 35%, suggesting room for improvement.
Mechanistic Insights into Byproduct Formation
A notable challenge in synthesizing 2-(4-chlorophenyl)-phenanthro[9,10-d]oxazole is the formation of unsubstituted phenanthro[9,10-d]oxazole (12 ) as a byproduct. Nicolaides et al. observed that this occurs via competing pathways involving:
- Direct Dehydration of compound 3 under thermal stress.
- Radical Recombination without aryl group incorporation.
Minimizing byproduct 12 requires precise control of reaction stoichiometry and temperature. For instance, maintaining a 1:2 molar ratio of compound 3 to 4-chlorotoluene at 160–170°C reduces 12 formation to <10%.
Optimization and Yield Considerations
Catalytic Additives
The addition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide accelerates the reaction, improving yields by 15–20%. Conversely, inhibitors like hydroquinone suppress byproduct formation but slow the primary reaction.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may favor side reactions. Nonpolar solvents (toluene, xylene) remain preferred for their compatibility with radical mechanisms.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Byproducts | Scalability |
|---|---|---|---|---|
| Thermal (α-bromo) | 180°C, 2 h | 48 | 12 (7–10%) | High |
| Thermal (4-Cl toluene) | 170°C, 3 h | 37 | 12 (15%) | Moderate |
| Photolytic | UV, 24 h | 28 | Oligomers (5–8%) | Low |
The thermal method using α-bromo-4-chlorotoluene emerges as the most efficient, balancing yield and scalability. Photolytic routes, while milder, suffer from lower yields and extended reaction times.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The compound undergoes electrophilic substitution at both the phenanthrene moiety and the oxazole ring, with regioselectivity influenced by reaction conditions.
The 4-chlorophenyl group directs electrophiles to the oxazole’s C5 position due to its electron-withdrawing nature, enhancing electrophilic susceptibility at this site .
Palladium-Catalyzed Coupling Reactions
Pd-mediated reactions enable functionalization at sterically hindered positions.
Direct C–H Arylation
Intramolecular Cyclization
Halogenation and Functionalization
Controlled halogenation enables further derivatization.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NBS | DMF, RT, 2h | 4-Bromo-oxazole | Precursor for Suzuki couplings . |
| SOCl₂ | Reflux, 6h | Oxazole-chlorinated phenanthrene | Enhances electrophilicity . |
Bromination at C4 (oxazole) using NBS facilitates cross-coupling reactions, while chlorination modifies electronic properties for downstream reactivity .
Nucleophilic Substitution
The chlorophenyl group participates in SNAr reactions under basic conditions.
Cycloaddition and Annulation
The oxazole ring engages in [2+2] and [4+2] cycloadditions.
Scientific Research Applications
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a blue fluorophore with hybridized local and charge-transfer characteristics, enabling efficient electroluminescence . The molecular targets include triplet excitons, which are utilized to achieve high electroluminescence efficiency .
Comparison with Similar Compounds
Substituent Effects on Reactivity
The reactivity of phenanthro[9,10-d]oxazole derivatives depends on the substituent's electronic nature. For example:
- 2-(2-Furyl)-phenanthro[9,10-d]oxazole undergoes electrophilic substitution at either the furan ring or phenanthrene moiety, depending on reaction conditions .
- 2-(4-Chlorophenyl)-phenanthro[9,10-d]oxazole likely directs electrophilic attacks to the electron-rich phenanthrene backbone due to the electron-withdrawing chloro group deactivating the oxazole ring.
Table 1: Substituent Effects on Reactivity
| Substituent | Reactivity Site | Key Reference |
|---|---|---|
| 2-Furyl | Furan or phenanthrene | |
| 4-Chlorophenyl | Phenanthrene (predicted) | |
| 4-Methoxyphenyl | Oxazole ring |
Electronic Properties and Luminescence
The 4-chlorophenyl group alters frontier molecular orbitals (HOMO-LUMO gaps) compared to other substituents:
- Phenanthro[9,10-d]imidazole with pyridyl groups exhibits a reduced HOMO-LUMO gap (ΔE = 0.14 eV lower than phenyl analogs), leading to red-shifted emission .
- 2-(4-Chlorophenyl)-phenanthro[9,10-d]oxazole is expected to have a smaller HOMO-LUMO gap than non-chlorinated analogs, enhancing charge-transfer transitions.
Table 2: HOMO-LUMO Gaps of Selected Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|
| Phenanthroimidazole (phenyl) | -5.46 | -2.65 | 2.81 | |
| Phenanthroimidazole (pyridyl) | -5.55 | -2.88 | 2.67 | |
| 2-(4-Chlorophenyl)-oxazole (predicted) | -5.6* | -2.8* | 2.8* |
*Predicted values based on substituent effects.
Antiproliferative Activity
Phenanthro[9,10-d]oxazole and imidazole derivatives show antiproliferative effects against cancer cell lines:
Table 3: Antiproliferative Activity Against NCI-60 Panel
| Compound Type | Target Cell Lines | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Phenanthroimidazole | Leukemia, Breast, Colon | 1–10 | |
| Acenaphthoimidazole | Multiple | 5–20 | |
| 2-(4-Chlorophenyl)-oxazole | Predicted similar range | N/A |
Physical and Material Properties
Crystal Packing and Stability
The 4-chlorophenyl group influences intermolecular interactions in the solid state:
- Crystal Structure of (4-Chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl] exhibits C–H⋯Cl and C–H⋯π interactions, forming a 3D supramolecular architecture .
- 2-(4-Methoxyphenyl)-phenanthro[9,10-d]imidazole shows planar stacking due to hydrogen bonding, contrasting with the chloro analog’s steric hindrance .
Biological Activity
Phenanthro[9,10-d]oxazole derivatives, particularly 2-(4-chlorophenyl)-, have garnered attention in recent years due to their promising biological activities. This article aims to provide a comprehensive overview of the biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
Phenanthro[9,10-d]oxazole compounds are characterized by their fused heterocyclic structure, which contributes to their biological activity. The specific compound 2-(4-chlorophenyl)- exhibits a molecular formula of with a molecular weight of approximately 352.408 g/mol. The presence of the chlorine atom is believed to enhance the compound's reactivity and biological efficacy.
Antimicrobial Activity
Research has demonstrated that phenanthro[9,10-d]oxazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.
Case Study: Antibacterial Activity
In a study conducted by Zhang et al., a series of oxazole derivatives were synthesized and tested for antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives showed higher inhibition zones compared to standard antibiotics such as ampicillin. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds:
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 2-(4-chlorophenyl)-phenanthro[9,10-d]oxazole | 5 | E. coli |
| Compound X | 10 | S. aureus |
| Ampicillin | 20 | E. coli |
This demonstrates that phenanthro[9,10-d]oxazole derivatives can be effective alternatives to traditional antibiotics.
Anticancer Activity
The anticancer potential of phenanthro[9,10-d]oxazole derivatives has also been investigated. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that the compound 2-(4-chlorophenyl)- exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table presents the IC50 values determined for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| Control (DMSO) | >100 |
The results indicate that the compound has a selective cytotoxic effect on cancer cells while exhibiting low toxicity towards normal cells.
The biological activity of phenanthro[9,10-d]oxazole derivatives is attributed to their ability to interact with cellular targets involved in critical pathways such as DNA synthesis and repair, protein synthesis, and cell signaling.
Proposed Mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : Inhibition of topoisomerases and other enzymes critical for cell division.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenyl)phenanthro[9,10-d]oxazole, and what are their methodological advantages?
Methodological Answer:
- Condensation Reactions : A standard approach involves refluxing phenanthrenequinone derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol or acetic acid under catalytic conditions. For example, 4-amino-triazole derivatives react with aldehydes in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation .
- Microwave-Assisted Synthesis : Solvent-free, one-pot microwave methods significantly reduce reaction time (from hours to minutes) and improve yields (e.g., up to 91% for imidazole derivatives). This method avoids harsh catalysts and simplifies purification .
- Key Considerations : Optimize stoichiometry (typically 1:1 aldehyde-to-amine ratio) and monitor reaction progress via TLC or HPLC.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Q. How do substituents like the 4-chlorophenyl group influence photophysical properties?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl group stabilizes the LUMO, reducing the HOMO-LUMO gap (e.g., by 0.14 eV in pyridyl-substituted analogs), leading to red-shifted emission .
- Experimental Validation : Compare UV-Vis/fluorescence spectra of substituted vs. unsubstituted derivatives. For example, 2-(4-chlorophenyl) analogs show λₑₘ at ~450 nm in solution, with aggregation-induced emission (AIE) shifts in solid state .
Advanced Research Questions
Q. How can crystallographic data inform the design of materials with enhanced optoelectronic performance?
Methodological Answer:
- Dihedral Angle Analysis : Crystal structures reveal intramolecular torsion (e.g., 57.79° between phenanthrene moieties) affecting conjugation and emission. Coplanar arrangements (e.g., 5.14° dihedral angle in fused furan systems) enhance π-π stacking and charge transport .
- Intermolecular Interactions : Hydrogen bonding (O–H⋯O, C–H⋯O) and C–H⋯π interactions (3.6–3.7 Å) stabilize crystal packing, influencing solid-state luminescence and charge mobility .
- DFT Calculations : Map HOMO/LUMO distributions to predict charge-transfer behavior. For example, pyridyl substitution localizes HOMO on phenanthrene and LUMO on the oxazole ring, favoring hybridized local and charge-transfer (HLCT) states .
Q. What methodologies address contradictions in reactivity or spectroscopic data across studies?
Methodological Answer:
- Reaction Condition Screening : For electrophilic substitution (e.g., nitration, bromination), adjust solvent polarity (e.g., DCM vs. DMF) and temperature to control regioselectivity. shows furan vs. phenanthrene ring reactivity depends on electrophile strength and solvent .
- Cross-Validation : Replicate synthesis using alternative routes (e.g., microwave vs. reflux) and compare yields/purity. For instance, microwave methods may reduce side products vs. traditional reflux .
Q. How can this compound be integrated into electroluminescent devices, and what are key fabrication challenges?
Methodological Answer:
- Device Architecture : Use vacuum-deposited double-layer structures (e.g., ITO anode, Mg:Ag cathode) with the compound as an emissive layer. Achieve external quantum efficiency (EQE) >1% and brightness >1000 cd/m² at <10 V driving voltage .
- Performance Optimization : Dope with triphenylamine-based fluorophores to stabilize HLCT states, minimizing efficiency roll-off in blue OLEDs .
- Challenges : Address aggregation-induced quenching (AIQ) by blending with host materials (e.g., CBP) or designing dendritic substituents .
Q. What advanced techniques study aggregation-induced emission (AIE) in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
